7-(4-Fluorophenyl)-7-oxoheptanenitrile
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Overview
Description
7-(4-Fluorophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-7-oxoheptanenitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, which reacts with a nitrile compound to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
7-(4-Fluorophenyl)-7-oxoheptanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-7-oxoheptanenitrile depends on its specific application and the biological target it interacts with. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the nitrile group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Similar in structure but with a shorter carbon chain.
4-Fluorobenzonitrile: Lacks the heptane backbone, making it less complex.
7-(4-Chlorophenyl)-7-oxoheptanenitrile: Similar structure but with a chlorine substituent instead of fluorine.
Uniqueness
7-(4-Fluorophenyl)-7-oxoheptanenitrile is unique due to the combination of its fluorophenyl group and heptanenitrile backbone. This structure imparts specific chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(4-fluorophenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJRSOFETDLNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642214 |
Source
|
Record name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-12-9 |
Source
|
Record name | 7-(4-Fluorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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